N-allyl-2-bromo-2-propen-1-amine hydrochloride N-allyl-2-bromo-2-propen-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1432026-86-2
VCID: VC7305363
InChI: InChI=1S/C6H10BrN.ClH/c1-3-4-8-5-6(2)7;/h3,8H,1-2,4-5H2;1H
SMILES: C=CCNCC(=C)Br.Cl
Molecular Formula: C6H11BrClN
Molecular Weight: 212.52

N-allyl-2-bromo-2-propen-1-amine hydrochloride

CAS No.: 1432026-86-2

Cat. No.: VC7305363

Molecular Formula: C6H11BrClN

Molecular Weight: 212.52

* For research use only. Not for human or veterinary use.

N-allyl-2-bromo-2-propen-1-amine hydrochloride - 1432026-86-2

Specification

CAS No. 1432026-86-2
Molecular Formula C6H11BrClN
Molecular Weight 212.52
IUPAC Name 2-bromo-N-prop-2-enylprop-2-en-1-amine;hydrochloride
Standard InChI InChI=1S/C6H10BrN.ClH/c1-3-4-8-5-6(2)7;/h3,8H,1-2,4-5H2;1H
Standard InChI Key QUXKLGMJUXKZHU-UHFFFAOYSA-N
SMILES C=CCNCC(=C)Br.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a primary amine group (NH2-\text{NH}_2) bonded to a bromo-substituted propenyl chain (CH2C(=CH2)Br-\text{CH}_2-\text{C}(=\text{CH}_2)-\text{Br}) and an allyl substituent (CH2CH=CH2-\text{CH}_2-\text{CH}=\text{CH}_2). Protonation of the amine by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents . The SMILES notation C=CCNCC(=C)Br.Cl\text{C=CCNCC(=C)Br.Cl} encapsulates this structure, highlighting the conjugated double bonds and ionic interaction between the amine and chloride .

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis protocol for N-allyl-2-bromo-2-propen-1-amine hydrochloride is documented in the literature, its preparation likely involves two stages:

  • Formation of the Free Amine:

    • Allylation of 2-bromo-2-propen-1-amine (CAS: 6943-51-7) with allyl chloride in the presence of a base (e.g., NaOH) . This method mirrors the synthesis of N-allylaniline, where allyl chloride reacts with aniline under alkaline conditions .

    • Alternative approaches may employ transition metal-catalyzed coupling reactions to introduce the allyl group .

  • Salt Formation:

    • Treatment of the free amine with hydrochloric acid in a polar solvent (e.g., ethanol or water) yields the hydrochloride salt .

Reaction Mechanisms

The bromine atom at the β-position of the propenyl group renders the compound electrophilic, enabling nucleophilic substitution (SN_\text{N}2) or elimination reactions. For example:

  • Alkylation: Reaction with nucleophiles (e.g., thiols or amines) displaces bromide, forming new carbon-heteroatom bonds.

  • Cycloaddition: The conjugated diene system may participate in Diels-Alder reactions with dienophiles, forming six-membered rings .

Applications in Organic Chemistry

Pharmaceutical Intermediates

Bromoamines are pivotal in constructing nitrogen-containing heterocycles, such as pyrrolidines and piperazines, which are common in drug candidates . The allyl group offers a handle for further functionalization via olefin metathesis or hydrofunctionalization .

Agrochemical Development

Halogenated amines serve as precursors to herbicides and insecticides. The bromine atom’s electronegativity enhances binding to biological targets, while the allyl group facilitates derivatization .

Material Science

Ionic liquids derived from halogenated amines exhibit tunable solvent properties and thermal stability, making them candidates for green chemistry applications .

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